
H-Orn(Boc)-Obzl HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“H-Orn(Boc)-Obzl HCl” is a compound related to “H-Orn(Boc)-OMe.HCl”, which is a compound with the molecular formula C11H23ClN2O4 . It is a derivative of ornithine, a non-proteinogenic amino acid, with a tert-butoxycarbonyl (Boc) protecting group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, Boc-protected amino acids are typically synthesized by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed using various methods, including treatment with acid .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its related compound “H-Orn(Boc)-OMe.HCl”. It likely contains an ornithine backbone with a Boc protecting group attached .Chemical Reactions Analysis
The Boc group in “this compound” can be removed under acidic conditions, such as with hydrochloric acid . This reaction is commonly used in peptide synthesis to selectively deprotect amino groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its related compound “H-Orn(Boc)-OMe.HCl”. It has a molecular weight of 282.76 g/mol . The compound is likely to be solid at room temperature .Wissenschaftliche Forschungsanwendungen
Proteasome Inhibition for Cancer Therapy
Research on Bortezomib, a proteasome inhibitor, has shown potential in treating hepatocellular carcinoma (HCC), suggesting a pathway for studying similar compounds with potential therapeutic applications. The drug's pharmacology, safety, and tolerance profiles, as well as its utility in treatment, offer insights into the role of complex compounds in managing diseases like HCC (Huang et al., 2018).
Body Composition Assessment via Air-displacement Plethysmography
Techniques for assessing body composition, such as air-displacement plethysmography, represent an application area for scientific tools and methodologies that could be relevant to studies involving specific compounds for understanding body processes or impacts (Fields et al., 2002).
Stress Assessment in Animals through Hair Cortisol Concentration
The evaluation of stress in animals using hair cortisol concentration offers a glimpse into biochemical methods that might overlap with the analysis or effects of specific compounds on biological systems (Heimbürge et al., 2019).
Hydrogen Generation Technologies
Advancements in hydrogen generation, such as through the hydrolysis of sodium borohydride, showcase the chemical processes and applications that might be related to or informed by the synthesis and reactions of compounds like H-Orn(Boc)-Obzl HCl (Abdelhamid, 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl (2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-17(2,3)23-16(21)19-11-7-10-14(18)15(20)22-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12,18H2,1-3H3,(H,19,21);1H/t14-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWKMTIMRDZGDH-UQKRIMTDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6309110.png)
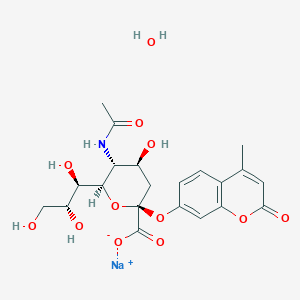



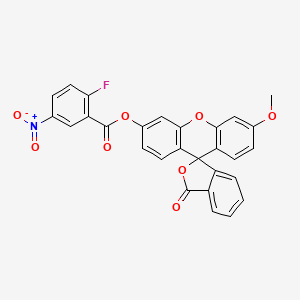
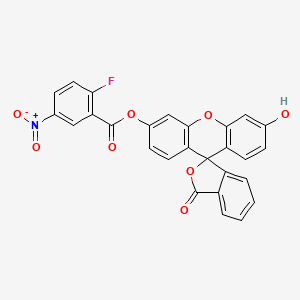




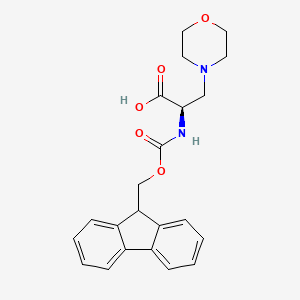
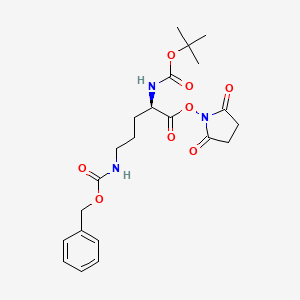
![3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)